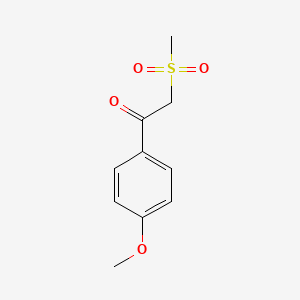
1-(4-Methoxyphenyl)-2-(methylsulfonyl)-1-ethanone
Descripción general
Descripción
The compound 1-(4-Methoxyphenyl)-2-(methylsulfonyl)-1-ethanone is a chemical entity that has not been directly studied in the provided papers. However, its structure is closely related to the compounds discussed in the papers, which include a methoxyphenyl group, a sulfonyl moiety, and an ethanone fragment. These types of compounds are known for their biological activities and are often explored for their potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds, such as the 2-(4-methoxybenzylthio)-1-phenylethanone, involves the introduction of sulfonyl and carbonyl groups, which are separated by a methylene group . Similarly, the synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives includes the incorporation of a sulfonyl group into the molecule . These methods could potentially be adapted for the synthesis of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)-1-ethanone by considering the specific functional groups and the desired molecular scaffold.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Methoxyphenyl)-2-(methylsulfonyl)-1-ethanone is characterized by the presence of electron-withdrawing groups such as sulfonyl and carbonyl. These groups can influence the overall conformation of the molecule due to donor-acceptor interactions . The methoxy group attached to the phenyl ring could also affect the electronic distribution and steric hindrance, potentially impacting the molecule's reactivity and biological activity.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)-1-ethanone, they do provide insights into the reactivity of structurally related compounds. The presence of sulfonyl and carbonyl groups can make these molecules suitable for further chemical modifications, such as substitutions or conjugations, which can be utilized to synthesize a wide range of derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)-1-ethanone can be inferred from related compounds. The presence of a methoxy group can increase the lipophilicity of the molecule, while the sulfonyl and carbonyl groups can enhance its solubility in polar solvents due to their ability to form hydrogen bonds. These properties are crucial in determining the compound's suitability for biological applications and its pharmacokinetic profile .
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is a subject of significant interest. Studies like the analysis of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone reveal detailed insights into the dihedral angles and crystal structure, contributing to the understanding of molecular interactions (V. Kesternich et al., 2010).
Antimicrobial and Antifungal Agents
Compounds synthesized from 1-(4-Methoxyphenyl)-2-(methylsulfonyl)-1-ethanone exhibit antimicrobial and antifungal properties. For example, 2,4,5-trisubstituted-1H-imidazoles derived from this compound show effectiveness against bacteria like E. coli and S. aureus, as well as fungi such as C. albicans and C. fumigatus (S. D. Sawant, R. Patil, A. Baravkar, 2011).
Enantioselective Synthesis
The compound plays a role in enantioselective synthesis processes, crucial for creating specific enantiomers of pharmaceuticals. This is demonstrated in the synthesis of (R)-alcohols from a series of 1‐aryl‐2,2,2‐trifluoroethanones, exploring their bioreduction using different alcohol dehydrogenases (D. González-Martínez, V. Gotor, V. Gotor‐Fernández, 2019).
Novel Compound Synthesis
Research also focuses on synthesizing novel compounds using 1-(4-Methoxyphenyl)-2-(methylsulfonyl)-1-ethanone. For instance, a study reports the synthesis of a new derivative of dehydroabietic acid, contributing to the exploration of new chemical entities (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).
HIV-1 Replication Inhibition
Some derivatives of this compound have been identified as inhibitors of HIV-1 replication, showcasing its potential in antiviral research. Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives synthesized from it have shown promising activity against HIV-1 replication (Zhiping Che et al., 2015).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-9-5-3-8(4-6-9)10(11)7-15(2,12)13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFOQUIGHAKWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363278 | |
| Record name | 2-(Methanesulfonyl)-1-(4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone | |
CAS RN |
27918-36-1 | |
| Record name | 2-(Methanesulfonyl)-1-(4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)
![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)
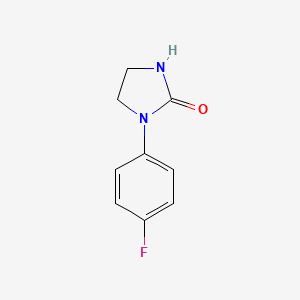
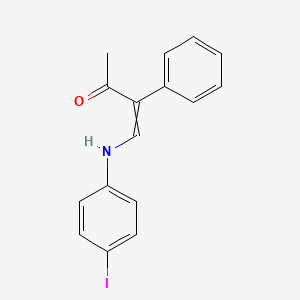
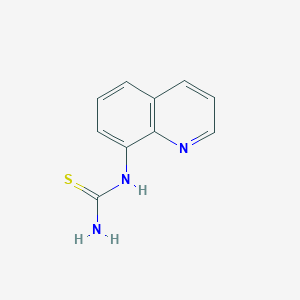

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)
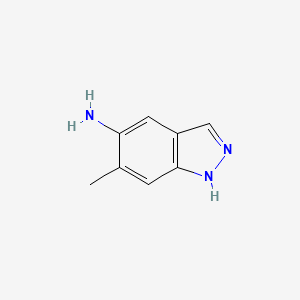

![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)
![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)
